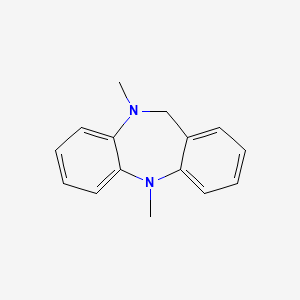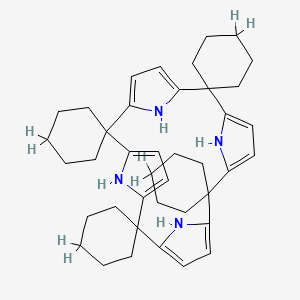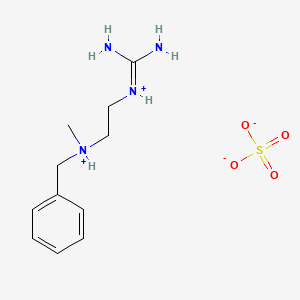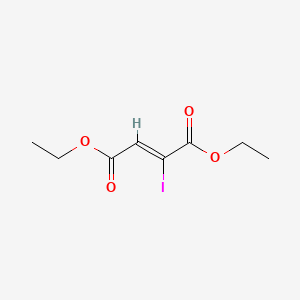![molecular formula C47H56BNO3 B13740937 N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of coumarin and tetraphenylborate. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry. Tetraphenylborate, on the other hand, is often used in the preparation of other tetraphenylborate salts and is known for its solubility in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with tributylamine, followed by the reaction with tetraphenylborate. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce dihydrocoumarin compounds .
Aplicaciones Científicas De Investigación
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the coumarin moiety’s fluorescence properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis .
Mecanismo De Acción
The mechanism of action of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis. The tetraphenylborate component may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-methylcoumarin: Shares the coumarin core structure but lacks the tributylammonium and tetraphenylborate components.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.
Tetraphenylborate Salts: Various salts containing the tetraphenylborate anion, used in different chemical applications
Uniqueness
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of coumarin and tetraphenylborate, which imparts distinct chemical and biological properties. This combination enhances its solubility, fluorescence, and potential therapeutic effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C47H56BNO3 |
|---|---|
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
tetraphenylboranuide;tributyl-[(7-methoxy-2-oxochromen-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H20B.C23H36NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-13-24(14-9-6-2,15-10-7-3)18-19-16-23(25)27-22-17-20(26-4)11-12-21(19)22/h1-20H;11-12,16-17H,5-10,13-15,18H2,1-4H3/q-1;+1 |
Clave InChI |
CUTHASVAKJBGOX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)











